

cyclization reactions of 2-Amino-6-fluorobenzoic acid to form quinazolinones

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Compound of Interest

Compound Name: 2-Amino-6-fluorobenzoic acid

Cat. No.: B1196357

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Application Notes: Synthesis and Utility of 8-Fluoroquinazolinones Introduction

2-Amino-6-fluorobenzoic acid is a valuable fluorinated anthranilic acid derivative used as a building block in the synthesis of various heterocyclic compounds.[1] One of its most significant applications is in the preparation of 8-fluoro-4(3H)-quinazolinones. The quinazolinone core is a prominent scaffold in medicinal chemistry, renowned for a wide array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties.[2][3]

The fluorine atom at the 8-position of the quinazolinone ring can significantly enhance biological activity and pharmacokinetic properties. Notably, many quinazolinone derivatives have been developed as potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors for cancer therapy.[4][5] EGFR is a crucial target in oncology, and its inhibition can disrupt signaling pathways that lead to tumor cell proliferation and survival.[6][7] This document provides detailed protocols for the cyclization of **2-amino-6-fluorobenzoic acid** to 8-fluoro-4(3H)-quinazolinone and discusses its application in the context of EGFR inhibition.

Experimental Protocols

Two common methods for the cyclization of anthranilic acids to form 4(3H)-quinazolinones are the Niementowski reaction using formamide and a two-step process involving formation of an



N-acyl intermediate followed by cyclization.

Protocol 1: One-Pot Synthesis using Formamide (Niementowski Reaction)

This protocol describes the direct cyclization of **2-amino-6-fluorobenzoic acid** with formamide, which serves as both the reagent and the solvent. This method is straightforward and common for synthesizing 4(3H)-quinazolinones.[8][9]

Materials and Equipment:

- 2-Amino-6-fluorobenzoic acid (MW: 155.13 g/mol)[10]
- Formamide (Reagent grade)
- Round-bottom flask (50 mL or 100 mL)
- Reflux condenser
- Heating mantle with magnetic stirrer and stir bar
- Thermometer or temperature probe
- · Buchner funnel and filter paper
- Beakers and Erlenmeyer flasks
- Ethanol (for washing)
- Deionized water

Procedure:

- Reaction Setup: In a 100 mL round-bottom flask, add 2-amino-6-fluorobenzoic acid (e.g., 10.0 g, 64.5 mmol).
- Reagent Addition: Add an excess of formamide (e.g., 30 mL) to the flask. The formamide acts as the carbon source and solvent.



- Heating: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture in a heating mantle to 140-150°C.
- Reaction Monitoring: Maintain the temperature and stir the reaction mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
- Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. As the solution cools, the product, 8-fluoro-4(3H)-quinazolinone, will precipitate as a solid.
- Isolation: Pour the cooled reaction mixture into cold water (e.g., 100 mL) to ensure complete precipitation of the product.
- Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with cold deionized water to remove residual formamide, followed by a wash with cold ethanol.
- Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of 8-fluoro-4(3H)-quinazolinone via the Niementowski reaction.

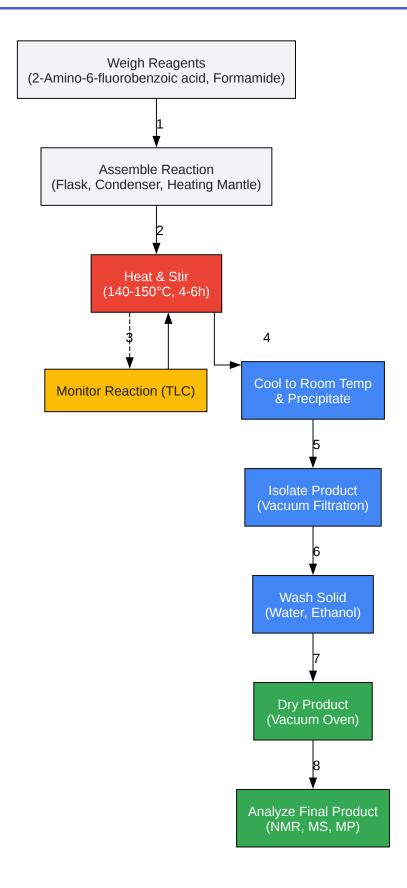


Parameter	Value	Notes
Starting Material	2-Amino-6-fluorobenzoic acid	CAS: 434-76-4[11]
Reagent	Formamide	Serves as both reactant and solvent.[8]
Molar Ratio (Substrate:Reagent)	1 : >10 (large excess)	Formamide is used in excess.
Reaction Temperature	140-150 °C	Optimal temperature for cyclization.
Reaction Time	4 - 6 hours	Monitor by TLC for completion.
Product	8-Fluoro-4(3H)-quinazolinone	The desired heterocyclic compound.
Typical Yield	75-85%	Yields can vary based on reaction scale and purification efficiency.
Purification Method	Precipitation and washing	Recrystallization from ethanol or another suitable solvent can be used for higher purity.

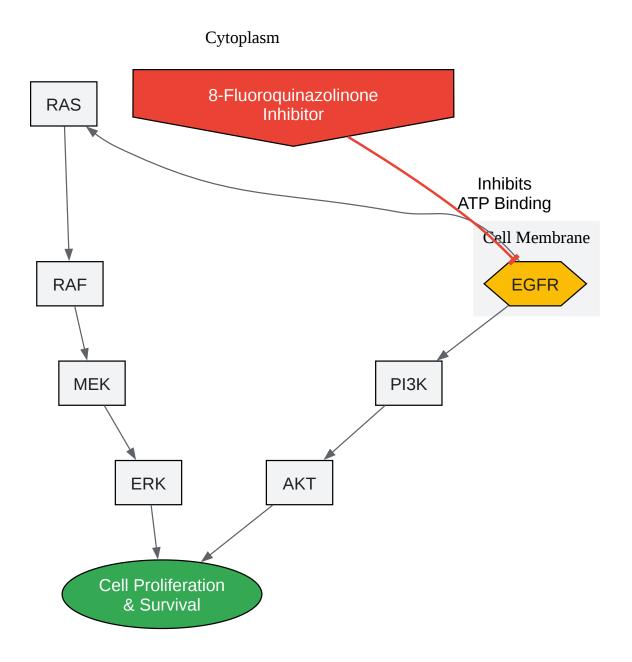
Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 8-fluoro-4(3H)-quinazolinone.









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- To cite this document: BenchChem. [cyclization reactions of 2-Amino-6-fluorobenzoic acid to form quinazolinones]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196357#cyclization-reactions-of-2-amino-6-fluorobenzoic-acid-to-form-quinazolinones]

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